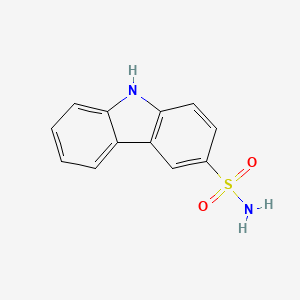
3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloro-substituted methylpropyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole typically involves the reaction of 3-chloro-2-methylpropylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 3-chloro-2-methylpropylamine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The starting materials are fed into the reactor continuously, and the product is collected at the outlet, ensuring a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino-substituted thiadiazoles, thio-substituted thiadiazoles
Scientific Research Applications
3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the death of the microorganism. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylpropylamine: A precursor in the synthesis of 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole.
1,2,5-Thiadiazole: The parent compound, which lacks the chloro-substituted methylpropyl group.
3-(3-Chloro-2-methylpropyl)-1,3,4-thiadiazole: A structural isomer with different positioning of the nitrogen and sulfur atoms in the ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-substituted methylpropyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C6H9ClN2S |
|---|---|
Molecular Weight |
176.67 g/mol |
IUPAC Name |
3-(3-chloro-2-methylpropyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H9ClN2S/c1-5(3-7)2-6-4-8-10-9-6/h4-5H,2-3H2,1H3 |
InChI Key |
ALOQTGBBROCVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NSN=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


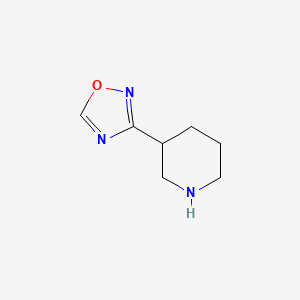
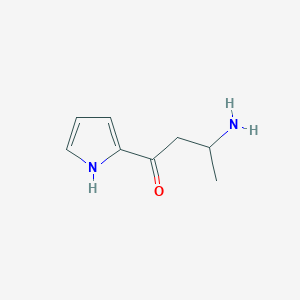

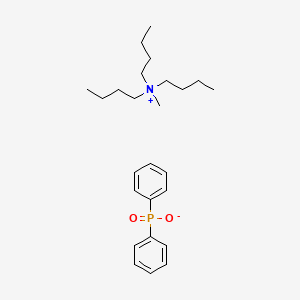

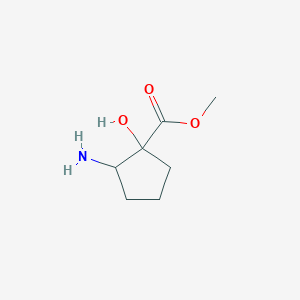
![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)

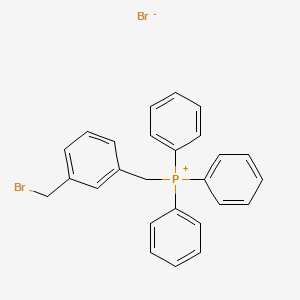

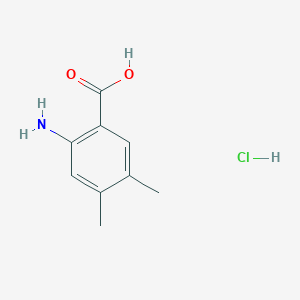
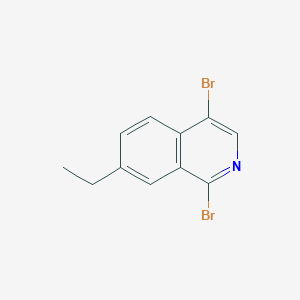
![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)
